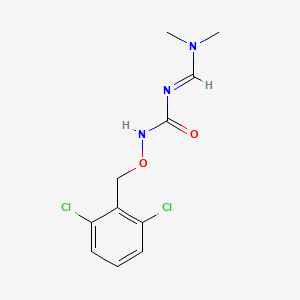

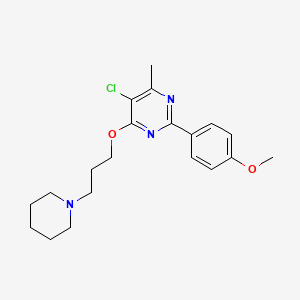

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFH-DA, is a fluorescent probe commonly used in scientific research. It is a derivative of 2',7'-dichlorofluorescin (DCF), which is a non-fluorescent compound. DCFH-DA is widely used to detect reactive oxygen species (ROS) in living cells and has a broad range of applications in various fields of research.

Scientific Research Applications

Chemical Reactions and Synthesis

N-Heterocyclic Carbene Formation

A study by Hudnall and Bielawski (2009) highlights the formation of an N-heterocyclic carbene (NHC) through treatment with dimethylmalonyl dichloride and subsequent processes. This NHC displays unique properties, such as the ability to insert into a C-H bond and reversibly fix carbon monoxide, signifying its potential in organic synthesis and coordination chemistry (Hudnall & Bielawski, 2009).

Use in Organic Synthesis

Le Bras and Muzart (2018) reviewed the uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as reagents, highlighting their role in delivering atoms for the synthesis of various compounds under different conditions. This underscores the versatility of compounds like (E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide in synthetic chemistry (Le Bras & Muzart, 2018).

Development of Novel Ligands

Research by Oladipo, Omondi, and Mocktar (2019) involved the synthesis of N,N'-diarylformamidine dithiocarbamate ligands, demonstrating the use of formamidine compounds in the development of ligands with potential antimicrobial and antioxidant properties (Oladipo, Omondi, & Mocktar, 2019).

Catalysis and Reaction Mechanisms

Organocatalysis

Ahmad, Braddock, Cansell, and Hermitage (2007) discovered that compounds like dimethylformamide can act as catalysts for bromolactonisation and bromoacetoxylation of alkenes, highlighting the potential of similar compounds in catalytic processes (Ahmad et al., 2007).

Cyanation of Heteroarenes

Ding and Jiao (2011) described the use of N,N-dimethylformamide for the direct cyanation of indoles and benzofurans, showcasing the utility of formamidine compounds in facilitating complex organic transformations (Ding & Jiao, 2011).

Biological Evaluation and Pharmaceutical Research

Anticonvulsant Agents

Yogeeswari, Sriram, and colleagues (2005) investigated N4-(2,6-dimethylphenyl) semicarbazones, related to formamidine derivatives, as potential anticonvulsant agents, indicating the relevance of formamidine compounds in medicinal chemistry (Yogeeswari et al., 2005).

5-HT₆ Receptor Antagonists

A study by Yoo, Hayat, Rhim, and Park Choo (2012) synthesized formimidamides as potent 5-HT₆ receptor antagonists, highlighting the application of formamidine derivatives in the development of new drugs (Yoo et al., 2012).

Biochemical Applications

Liu, Lee, and Chan (1977) reported the preparation of N,N,N',N'-tetramethylphosphorodiamidates, intermediates in alcohol deoxygenation, demonstrating the use of N,N-dimethylformamide in biochemical applications (Liu, Lee, & Chan, 1977).

properties

IUPAC Name |

(3E)-1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWOGGMELBZFAU-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)

![Methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate](/img/structure/B2452799.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)

![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)

![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)

![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)